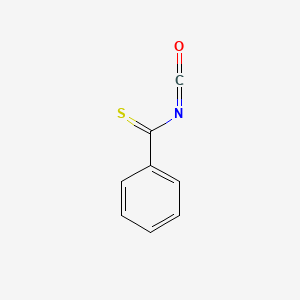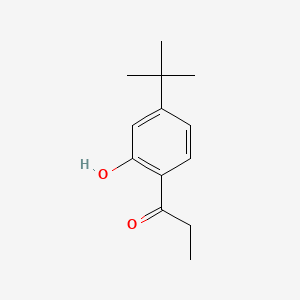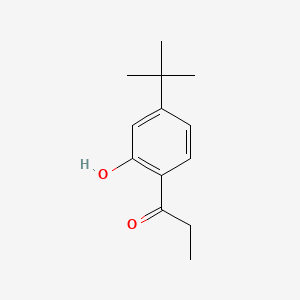![molecular formula C18H20N4O5 B14153171 N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound that belongs to the class of furan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation of 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde with 2-morpholin-4-ylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro-oxide derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Biological Research: It is used in various biological assays to investigate its effects on different cell lines and microorganisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
Uniqueness
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a furan ring with a nitrophenyl group and a morpholinylacetamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H20N4O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C18H20N4O5/c1-13-2-3-14(22(24)25)10-16(13)17-5-4-15(27-17)11-19-20-18(23)12-21-6-8-26-9-7-21/h2-5,10-11H,6-9,12H2,1H3,(H,20,23)/b19-11+ |
InChI Key |
OMLLGNQJKXQVKT-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3CCOCC3 |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3CCOCC3 |
solubility |
51.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
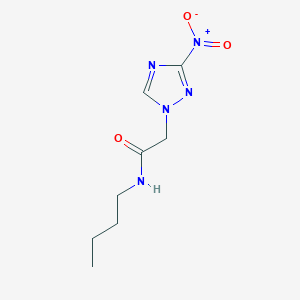

![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
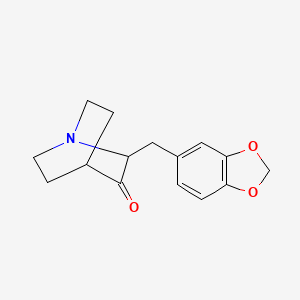
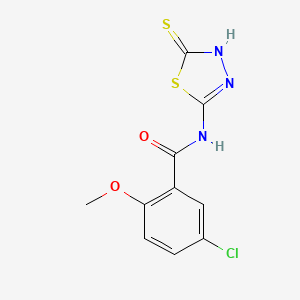
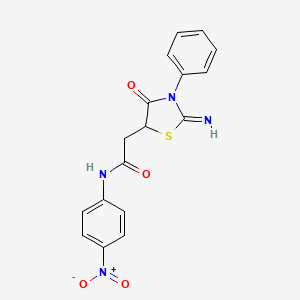
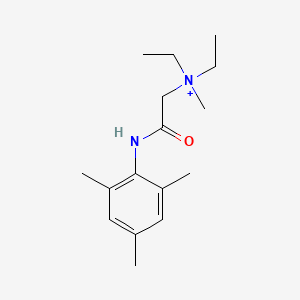
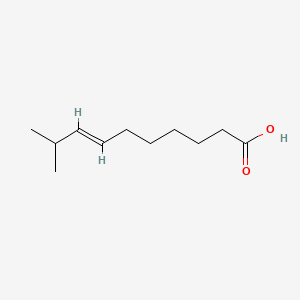
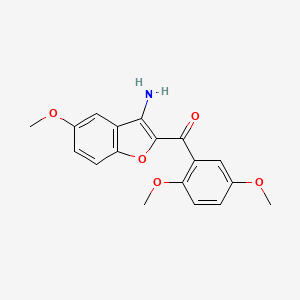
![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)
